N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O5S/c20-12-3-1-11(2-4-12)18(26)21-8-17-23-24-19(29-17)30-9-16(25)22-13-5-6-14-15(7-13)28-10-27-14/h1-7H,8-10H2,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNRAVUNEJWLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with various reagents to introduce the oxadiazole ring and the fluorobenzamide group. The reaction conditions often include the use of solvents like ethanol or acetone, and catalysts such as piperidine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, dichloromethane.
Catalysts: Piperidine hydrochloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Analogues
2.1.1. 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles () Synthesized via semicarbazide hydrochloride and benzaldehyde, these compounds lack the thioether and fluorobenzamide groups.
2.1.2. (Substituted-phenyl-1,2,4-oxadiazol-5-yl) Methyl Benzooxazinone Derivatives () These derivatives use cesium carbonate in DMF for oxadiazole-ether bond formation, akin to the target’s methyl linkage. However, the benzooxazinone moiety introduces additional hydrogen-bonding sites, which may alter solubility and target binding compared to the benzodioxol group .
2.1.3. N-(Thiadiazol-2-yl)-2-(Oxadiazol-2-ylthio)acetamides ()
These hybrids combine thiadiazole and oxadiazole rings. The thiadiazole’s sulfur atom increases electron-withdrawing effects, whereas the target’s oxadiazole-thioether linkage offers greater conformational flexibility. Chlorophenyl substituents in these analogues (vs. fluorophenyl in the target) may reduce metabolic stability .
Fluorinated Benzamide Derivatives
2.2.1. 4-(Substituted)-5-Fluorobenzene-1,2-diamine ()
These diamines, synthesized via SnCl2 reduction, lack the oxadiazole and benzodioxol groups. The fluorine atom’s ortho position (vs. para in the target) may sterically hinder interactions with hydrophobic binding pockets .
2.2.2. Diflufenican () A commercial herbicide with a trifluoromethylphenoxy-pyridinecarboxamide structure. While both compounds feature fluorinated aromatic rings, diflufenican’s pyridine core and sulfonamide group contrast with the target’s oxadiazole and benzamide, leading to divergent physicochemical profiles (e.g., logP, pKa) .
Table 2: Fluorinated Aromatic Compounds Comparison
Thioether-Linked Heterocycles
2.3.1. N-[(5-Amino-thiadiazol-2-yl)sulfonyl]benzamides () These compounds employ sulfonyl linkages instead of thioethers, reducing flexibility but enhancing hydrolytic stability. The sulfonyl group’s strong electron-withdrawing nature may decrease bioavailability compared to the target’s thioether .
2.3.2. S-Alkylated Triazoles () S-Alkylation in triazoles (e.g., 2-(5-aryl-1,2,4-triazol-3-ylthio)acetophenones) introduces thioether bonds similar to the target. However, triazole-thione tautomerism (observed in IR spectra at 1247–1255 cm⁻¹ for C=S) could lead to variable reactivity compared to the oxadiazole’s static structure .
Biological Activity
N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic compound that exhibits significant biological activity. Its structure incorporates several pharmacologically relevant moieties, including a benzo[d][1,3]dioxole unit and an oxadiazole ring, which are known to contribute to various biological interactions.
Chemical Structure
The compound's structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole | A moiety known for its diverse biological activities. |
| Oxadiazole Ring | Enhances the compound's potential as a bioactive agent. |
| Fluorobenzamide Group | May improve pharmacokinetic properties. |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer research. It has been suggested that this compound may interact with specific biological targets such as kinases involved in cancer progression and pathways related to cell survival and proliferation.
Anticancer Activity
Research has highlighted the compound's potential in inhibiting tumor growth through various mechanisms:
- VEGFR Inhibition : The compound may inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a critical target in cancer therapy.
- P-glycoprotein Modulation : It could also affect P-glycoprotein activity, which is involved in drug resistance in cancer cells.
Case Studies
Several studies have explored similar compounds with structural features akin to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Contains benzo[d][1,3]dioxole and thiophene | Anticancer activity via VEGFR inhibition |
| SB 431542 | Benzamide with additional heterocycles | Known for inhibiting TGF-beta signaling pathways |
| N-(benzo[d][1,3]dioxol-5-yl)-2-thiazolines | Thiazole ring addition | Noted for antimicrobial properties |
Mechanistic Studies
Mechanistic studies have been conducted to assess the anticancer properties of related compounds. For example:
-
Cytotoxicity Assays : Compounds were tested against various cancer cell lines (HepG2, HCT116, MCF7) using SRB assays. Most showed significant antitumor activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
- HepG2: IC50 = 2.38 µM
- HCT116: IC50 = 1.54 µM
- MCF7: IC50 = 4.52 µM
These results indicate a promising therapeutic index for compounds similar to this compound.
In Vivo Studies
In vivo assessments of related benzodioxole derivatives have demonstrated their efficacy in reducing tumor growth and improving survival rates in animal models. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
